5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Hydrogen bond donor Molecular recognition Scaffold comparison

5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1856642-58-4; molecular formula C₉H₁₃N₃O₂; MW 195.22 g/mol) is a heterocyclic building block that fuses a 1,3-dimethylpyrazole core, a 3-hydroxyazetidine substituent at the 5-position, and an aldehyde functional group at the 4-position. The compound belongs to the broader class of pyrazole–azetidine hybrids claimed in patent literature as sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13167432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2CC(C2)O)C
InChIInChI=1S/C9H13N3O2/c1-6-8(5-13)9(11(2)10-6)12-3-7(14)4-12/h5,7,14H,3-4H2,1-2H3
InChIKeyFIVDJPHVBHFXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1856642-58-4; molecular formula C₉H₁₃N₃O₂; MW 195.22 g/mol) is a heterocyclic building block that fuses a 1,3-dimethylpyrazole core, a 3-hydroxyazetidine substituent at the 5-position, and an aldehyde functional group at the 4-position . The compound belongs to the broader class of pyrazole–azetidine hybrids claimed in patent literature as sphingosine-1-phosphate (S1P) receptor modulators [1]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 58.36 Ų, a LogP of −0.28, one hydrogen bond donor (HBD), and five hydrogen bond acceptors (HBA) . Commercial availability is confirmed through multiple suppliers at ≥95% purity, positioning this compound as an accessible intermediate for medicinal chemistry and fragment-based discovery programs .

Why 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Its Closest Azetidine-Substituted Pyrazole Analogs


Within the family of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde congeners, the presence, position, and nature of the azetidine ring substitution create substantial divergence in hydrogen-bonding capacity, lipophilicity, and polar surface area—parameters that directly govern molecular recognition, pharmacokinetic behavior, and downstream synthetic utility . The 3-hydroxyazetidine motif introduces a secondary alcohol that simultaneously lowers LogP by approximately 1.7–1.9 log units relative to the 3,3-dimethyl and 2,3-dimethyl analogs, provides the sole hydrogen bond donor in this scaffold series, and serves as a derivatizable handle for etherification, esterification, sulfonation, or conjugation [1]. Generic substitution with an unsubstituted azetidine, a gem-dimethyl, or a ring-methylated variant would eliminate these features, fundamentally altering both the physicochemical space occupied and the range of accessible downstream products [1]. These quantifiable differences are detailed in the evidence items below.

Quantitative Differentiation Evidence for 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Versus Closest Structural Analogs


Hydrogen Bond Donor Capacity: Target Compound Possesses the Only HBD in the Scaffold Series, Enabling Unique Intermolecular Interactions

The target compound is the only member among its closest 5-azetidinyl-pyrazole-4-carbaldehyde analogs that possesses a hydrogen bond donor (HBD = 1) contributed by the secondary alcohol on the azetidine ring at the 3-position . In contrast, the 3,3-dimethyl analog (CAS 1852911-61-5) has HBD = 0 , the 2,3-dimethyl analog (CAS 2138180-32-0) has HBD = 0 [1], and the parent 5-(azetidin-1-yl) derivative likewise lacks any HBD. This difference is binary (1 vs. 0) rather than incremental, conferring a qualitatively distinct hydrogen-bonding pharmacophore that cannot be replicated by any alkyl-substituted analog in the series.

Hydrogen bond donor Molecular recognition Scaffold comparison

Lipophilicity Reduction: Hydroxyazetidine Lowers Computed LogP by ~1.7–1.9 Log Units Versus Dimethylazetidine Analogs

The 3-hydroxy substituent on the azetidine ring drives a substantial reduction in computed lipophilicity. The target compound displays a LogP of −0.28 , whereas the 3,3-dimethylazetidine analog shows a LogP of 1.39 and the 2,3-dimethylazetidine analog exhibits an XLogP3 of 1.6 [1]. The quantified LogP difference of approximately 1.7–1.9 log units corresponds to a predicted ~50–80-fold difference in octanol–water partition coefficient, placing the target compound in a markedly more hydrophilic chemical space. An independent source reports AlogP = 1.29 for the target compound, which—while varying due to algorithmic differences—remains below the dimethyl analog values and is consistent with a significant hydrophilicity-enhancing effect of the hydroxyl group .

Lipophilicity LogP ADME prediction

Topological Polar Surface Area (TPSA) Elevation: Target Compound Exhibits ~53% Larger TPSA Than Dimethylazetidine Analogs

The secondary alcohol on the azetidine ring increases the topological polar surface area (TPSA) of the target compound to 58.36 Ų, compared to 38.13 Ų for the 3,3-dimethylazetidine analog and 38.1 Ų for the 2,3-dimethylazetidine analog [1]. This represents an absolute increase of ~20.2 Ų, or approximately 53% relative to the dimethyl-substituted comparators. An alternative computational method from Aladdin reports a PSA of 90.65 Ų for the target compound, confirming a consistently elevated polar surface area regardless of algorithm . The TPSA of the target compound approaches the commonly cited threshold of 60 Ų associated with favorable oral absorption, whereas the dimethyl analogs remain well below 40 Ų, a range more typical of passively CNS-penetrant compounds.

Polar surface area Membrane permeability Bioavailability prediction

Derivatization Versatility: The 3-Hydroxy Group Enables Etherification, Esterification, and Conjugation Chemistry Absent in Dimethyl-Substituted Analogs

The secondary alcohol of the 3-hydroxyazetidine ring in the target compound represents a synthetically tractable functional handle for O-alkylation (Williamson ether synthesis), esterification (acid chloride/anhydride coupling), sulfonylation, carbamoylation, and Mitsunobu reactions. In contrast, the 3,3-dimethylazetidine analog (CAS 1852911-61-5) and the 2,3-dimethylazetidine analog (CAS 2138180-32-0) [1] lack any reactive heteroatom substituent on the azetidine ring, limiting post-coupling diversification to transformations of the aldehyde group alone. The target compound thus offers two orthogonal reactive centers (aldehyde at C4 of pyrazole + alcohol on azetidine), while dimethyl-substituted analogs offer only one. This is supported by synthetic methodology literature demonstrating that azetidinols can be directly converted to azetidine-substituted pyrazoles via ruthenium-catalyzed oxidative alkynylation-condensation sequences, with the hydroxyl group retained for subsequent derivatization [2].

Synthetic diversification Parallel synthesis Building block utility

Drug-Likeness and Rule-of-Three Compliance: The Hydroxyl Group Improves Fragment-Like Character Relative to Dialkyl-Substituted Analogs

The target compound exhibits a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.69 . Although a directly comparable QED for the 3,3-dimethyl analog has not been located in publicly available databases, the target compound's molecular weight (195.22 g/mol) and computed properties place it within the fragment-like chemical space: it passes the Rule of Three (Ro3) criteria with MW < 300, LogP < 3, HBD ≤ 3, and HBA ≤ 6, making it suitable for fragment-based screening library inclusion . The 3,3-dimethyl analog (MW 207.27) and 2,3-dimethyl analog (MW 207.27) are heavier and more lipophilic, with LogP values exceeding 1.3—placing them further from ideal fragment space [1]. The hydroxyl group thus enhances the compound's alignment with fragment-based lead discovery requirements, where lower lipophilicity and higher aqueous solubility are prioritised [2].

Drug-likeness Fragment-based drug discovery QED score

Class-Level S1P Receptor Modulation: Pyrazole–Azetidine Hybrids Are Patented as Potent Sphingosine-1-Phosphate Receptor Modulators

The pyrazole–azetidine scaffold class to which the target compound belongs is explicitly claimed in Allergan patents (US 2014/0243307 A1 and US 2014/0228345 A1) as sphingosine-1-phosphate (S1P) receptor modulators with utility in treating autoimmune, inflammatory, and cardiovascular disorders [1][2]. The patent disclosures describe compounds of Formula I—encompassing pyrazole azetidine derivatives—as 'potent and selective sphingosine-1-phosphate modulators' [1]. Although quantitative S1P receptor EC₅₀ or IC₅₀ values for the specific target compound (CAS 1856642-58-4) have not been publicly reported, the structural elements present in the target compound—the pyrazole core, the azetidine ring, and the aldehyde at the 4-position—are key pharmacophoric features within the claimed Markush structures. The 3-hydroxyazetidine motif is additionally validated in FDA-approved drugs: 3-hydroxyazetidine hydrochloride serves as a direct intermediate in the synthesis of baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis , demonstrating the broader pharmaceutical relevance of this substructure.

S1P receptor GPCR modulation Immunomodulation

Optimal Procurement and Application Scenarios for 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Based on Differentiated Evidence


Fragment-Based Drug Discovery Libraries Requiring Balanced Polarity and a Single HBD Pharmacophore

The target compound's QED score of 0.69, LogP of −0.28, TPSA of 58.36 Ų, and the presence of exactly one hydrogen bond donor make it an ideal candidate for inclusion in fragment-screening libraries where balanced polarity, aqueous solubility, and a well-defined HBD pharmacophore are screening prerequisites. Unlike the 3,3-dimethyl analog (LogP = 1.39, HBD = 0), the target compound avoids the excessive lipophilicity that can lead to non-specific binding and aggregation in fragment screens . The aldehyde group at the 4-position additionally provides a covalent anchoring point for fragment tethering approaches, while the hydroxyl group offers a secondary interaction site for target engagement.

S1P Receptor Modulator Lead Optimization: Scaffold Elaboration from a Pre-Validated Pyrazole–Azetidine Core

For medicinal chemistry programs targeting sphingosine-1-phosphate receptors, the target compound provides a synthetically tractable entry point into the pyrazole–azetidine chemical space claimed in Allergan patents US 2014/0243307 and US 2014/0228345 . The aldehyde handle at the 4-position of the pyrazole ring can be elaborated via reductive amination, Knoevenagel condensation, or Grignard addition to generate diverse lead-like molecules, while the 3-hydroxyazetidine ring retains the S1P-modulating pharmacophore identified in the patent disclosures . The low LogP (−0.28) also facilitates the introduction of lipophilic substituents during optimization without exceeding developability limits, a strategy not feasible with the already-lipophilic dimethyl analogs.

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Handles (Aldehyde + Secondary Alcohol)

The target compound uniquely offers two chemically orthogonal reactive centers—the C4 aldehyde and the C3 azetidine hydroxyl—enabling sequential diversification strategies that are impossible with dimethyl-substituted analogs, which possess only the aldehyde handle . In a typical parallel synthesis workflow, the aldehyde can be first reacted with diverse amine building blocks via reductive amination, followed by O-functionalization of the hydroxyl group (e.g., alkylation, acylation, or sulfonylation) without cross-reactivity. This dual-handle architecture enables the generation of a combinatorial library from a single building block, reducing procurement costs and simplifying inventory management relative to strategies requiring multiple distinct scaffolds.

Synthesis of Hydroxyazetidine-Containing Pharmacophores for Kinase and GPCR Programs with Clinical Precedent

The 3-hydroxyazetidine substructure is clinically validated: 3-hydroxyazetidine hydrochloride is the direct synthetic intermediate for baricitinib, an FDA-approved JAK1/JAK2 inhibitor . By procuring the target compound—which embeds the 3-hydroxyazetidine motif within a pyrazole-4-carbaldehyde scaffold—research groups can access a building block that simultaneously delivers a clinically precedented substructure and a pyrazole heterocycle relevant to kinase and GPCR programs. The compound's favorable physicochemical profile (MW 195.22, LogP −0.28, TPSA 58.36 Ų) further ensures that elaborated lead compounds will begin optimization from a developability-advantaged starting point .

Quote Request

Request a Quote for 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.